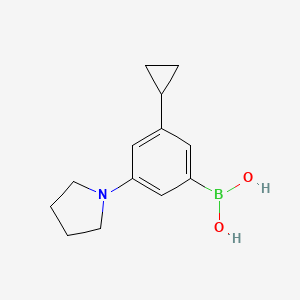
(3-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a cyclopropyl group, a pyrrolidinyl group, and a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity .
化学反応の分析
Types of Reactions
(3-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts are often used in cross-coupling reactions, with bases like potassium carbonate and solvents such as DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phenols, while reduction can produce alcohols .
科学的研究の応用
(3-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be employed in the development of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Boronic acid derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
作用機序
The mechanism of action of (3-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the cyclopropyl and pyrrolidinyl groups.
3-Fluoro-5-(pyrrolidin-1-yl)phenylboronic acid: A structurally similar compound with a fluorine substituent instead of a cyclopropyl group.
Uniqueness
(3-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid is unique due to the presence of the cyclopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with molecular targets, making it a valuable compound in various research applications .
特性
分子式 |
C13H18BNO2 |
|---|---|
分子量 |
231.10 g/mol |
IUPAC名 |
(3-cyclopropyl-5-pyrrolidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C13H18BNO2/c16-14(17)12-7-11(10-3-4-10)8-13(9-12)15-5-1-2-6-15/h7-10,16-17H,1-6H2 |
InChIキー |
FDRYIXWCHHQKOM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)N2CCCC2)C3CC3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















